molecular formula C23H22O2 B13989841 Ethyl 2-(2-benzhydrylphenyl)acetate CAS No. 6962-90-9

Ethyl 2-(2-benzhydrylphenyl)acetate

Cat. No.: B13989841
CAS No.: 6962-90-9
M. Wt: 330.4 g/mol
InChI Key: ZFKIVKKDULNMMP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzhydrylphenyl)acetate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its complex structure, which includes a benzhydryl group attached to a phenyl ring, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-benzhydrylphenyl)acetate can be synthesized through the esterification of 2-(2-benzhydrylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(2-benzhydrylphenyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(2-benzhydrylphenyl)acetic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: 2-(2-benzhydrylphenyl)acetic acid and ethanol.

    Reduction: 2-(2-benzhydrylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(2-benzhydrylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the interactions of esters with biological molecules. It may also serve as a model compound for investigating the metabolism and pharmacokinetics of ester-containing drugs.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-benzhydrylphenyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzhydryl group may also interact with specific receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Ethyl benzoate: Another ester with a simpler structure, used in fragrances and flavorings.

    Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.

    Ethyl acetate: A common ester used as a solvent in various chemical reactions.

Uniqueness: Ethyl 2-(2-benzhydrylphenyl)acetate is unique due to the presence of the benzhydryl group, which imparts distinct chemical and physical properties. This structural feature makes it more complex and potentially more versatile in its applications compared to simpler esters like ethyl benzoate or ethyl acetate.

Properties

CAS No.

6962-90-9

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(2-benzhydrylphenyl)acetate

InChI

InChI=1S/C23H22O2/c1-2-25-22(24)17-20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,23H,2,17H2,1H3

InChI Key

ZFKIVKKDULNMMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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